
N-Boc-2-(Trifluoromethylthio)ethane-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Boc-2-(Trifluoromethylthio)ethane-1-amine” is a chemical compound that is used in the field of organic synthesis . The “Boc” in its name refers to the tert-butyloxycarbonyl (Boc) group, which is a protecting group for amines . This compound is unique because it can accommodate two such groups .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as “this compound”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of one or two Boc-groups resulting from dual protection of amines and amides . The Boc–N bond lengths are 0.05–0.07 Å longer than in Boc .Chemical Reactions Analysis
In Boc2N-derivatives, one Boc-group is highly acid-labile and can be cleaved under very mild acidic conditions . This can be exemplified by 1.5 equiv. trifluoroacetic acid or with catalytic amounts of a Lewis acid .Physical And Chemical Properties Analysis
The Boc group in “this compound” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .科学的研究の応用
Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water
Chankeshwara and Chakraborti (2006) presented a catalyst-free method for the N-tert-butyloxycarbonylation of amines in water. This approach chemoselectively forms N-t-Boc derivatives without producing side products like isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc. The method is notable for its selectivity across different amine types, including chiral amines and amino acid esters, affording optically pure N-t-Boc derivatives. The process showcases an environmentally friendly and efficient strategy for amine protection, relevant for various chemical syntheses including those involving N-Boc-2-(Trifluoromethylthio)ethane-1-amine (Chankeshwara & Chakraborti, 2006).
Dehydrative Condensation Catalyzed by Phenylboronic Acid
Wang, Lu, and Ishihara (2018) explored the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines. Their research highlights the ortho-substituent's critical role in enhancing amidation by preventing amine coordination, which accelerates the reaction. This finding is particularly relevant for synthesizing α-dipeptides, illustrating the compound's potential in peptide synthesis and other areas requiring precise amide bond formation (Wang, Lu, & Ishihara, 2018).
Bronsted Acidic Ionic Liquid-Catalyzed N-Boc Protection
Sunitha et al. (2008) reported the first use of a Bronsted acidic ionic liquid for the efficient and chemoselective N-Boc protection of various amines. Their method stands out for its solvent-free nature, high yields, selectivity, and ease of product separation, offering a sustainable alternative to traditional protection strategies. This approach is particularly relevant for the protection of amines in the context of this compound, facilitating its use in complex organic syntheses (Sunitha et al., 2008).
Sustainable Synthesis of N-Boc Amines
Cao, Huang, and He (2021) introduced a sustainable, room-temperature method for synthesizing N-Boc amines from amines, t-butanol, and CO, using AuCl3/CuI as catalysts. Their method is noteworthy for its step and atom economy, highlighting the utility of this compound in medicinal chemistry and synthetic organic chemistry. This process demonstrates an environmentally friendly approach to obtaining N-Boc amines, crucial intermediates in various synthetic pathways (Cao, Huang, & He, 2021).
作用機序
Target of Action
N-Boc-2-(Trifluoromethylthio)ethane-1-amine, also known as (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester, is primarily used as a protective agent for amines in organic synthesis . The compound’s primary targets are the amine groups present in various structurally diverse amines, amino acids, and peptides .
Mode of Action
The compound acts by providing chemoselective mono-N-Boc protection to amines . This is achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) under certain conditions . The Boc group is stable towards most nucleophiles and bases, making it an important and popular protective group for amines .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s action affects the transmetalation mechanisms in this reaction .
Pharmacokinetics
Its stability and resistance to various reaction conditions influence its bioavailability in chemical reactions .
Result of Action
The result of the compound’s action is the formation of N-Boc protected amines, amino acids, and peptides . These protected compounds can then undergo further reactions without interference at the amine site .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the N-Boc protection can be achieved under ultrasound irradiation and catalyst-free conditions . Additionally, the compound’s action can be carried out under solvent-free conditions, making it environmentally benign .
将来の方向性
The use of Boc-protected amines and amino acids, including “N-Boc-2-(Trifluoromethylthio)ethane-1-amine”, continues to play an important role in the field of peptide synthesis . With the development of better reagents and methods, the scope of the Boc group in organic synthesis is expected to expand .
特性
IUPAC Name |
tert-butyl N-[2-(trifluoromethylsulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2S/c1-7(2,3)14-6(13)12-4-5-15-8(9,10)11/h4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNIDPUTNPBQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

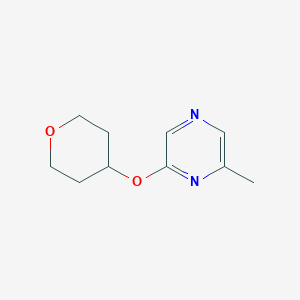
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2930196.png)

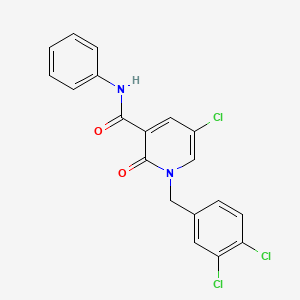
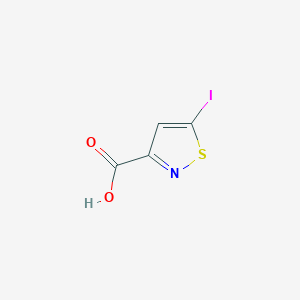
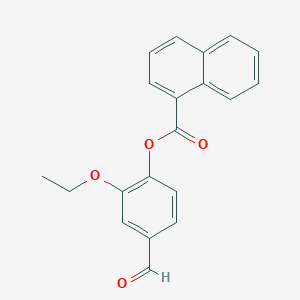
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2930206.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2930207.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2930208.png)
![8-(4-benzylpiperazin-1-yl)-7-(2-{[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930209.png)
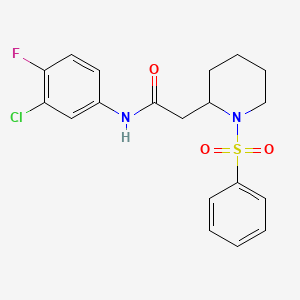
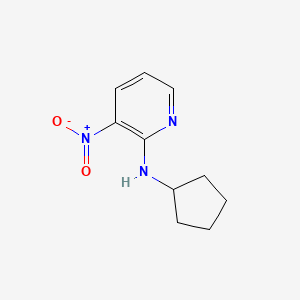
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2930217.png)